Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA
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Overview
Description
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA, also known as N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in enzymology for studying protease activity, as it releases a yellow-colored product, p-nitroaniline, upon enzymatic cleavage, which can be quantitatively measured.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed, usually with TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Enzymes: Proteases such as chymotrypsin, elastase, and cathepsin G.
Buffers: Commonly used buffers include Tris-HCl and phosphate-buffered saline (PBS) to maintain optimal pH for enzyme activity.
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be measured at 405 nm.
Scientific Research Applications
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA is widely used in scientific research for:
Enzyme Kinetics: Studying the catalytic activity and specificity of proteases.
Drug Development: Screening potential inhibitors of proteases for therapeutic applications.
Biochemical Assays: Quantifying protease activity in various biological samples, including blood, tissue extracts, and cell lysates.
Mechanism of Action
The mechanism of action of Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA involves its recognition and binding by specific proteases. The enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and inhibition.
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Another peptide substrate used for similar enzymatic studies.
N-Succinyl-L-phenylalanine-p-nitroanilide: Used for studying different proteases with specificity for phenylalanine residues.
Uniqueness
Ac-DL-Ala-DL-Ala-DL-Pro-DL-Phe-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like elastase and chymotrypsin. Its ability to release a measurable product upon enzymatic cleavage makes it highly valuable in quantitative assays.
Properties
IUPAC Name |
1-[2-(2-acetamidopropanoylamino)propanoyl]-N-[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O7/c1-17(29-19(3)35)25(36)30-18(2)28(39)33-15-7-10-24(33)27(38)32-23(16-20-8-5-4-6-9-20)26(37)31-21-11-13-22(14-12-21)34(40)41/h4-6,8-9,11-14,17-18,23-24H,7,10,15-16H2,1-3H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCJQOGNCUSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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